Cis-2-hydroxycyclopentanecarbonitrile

Description

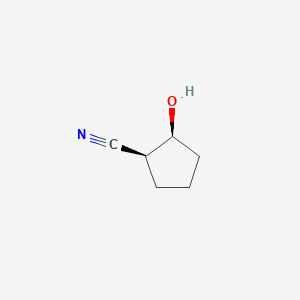

cis-2-Hydroxycyclopentanecarbonitrile (CAS 68455-39-0) is a chiral nitrile derivative with a cyclopentane backbone substituted by hydroxyl (-OH) and nitrile (-CN) groups in the cis configuration. Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol . Key physicochemical properties include:

Properties

CAS No. |

70367-34-9 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(1S,2S)-2-hydroxycyclopentane-1-carbonitrile |

InChI |

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m0/s1 |

InChI Key |

LXEPXMXJJFJNOU-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)C#N |

Canonical SMILES |

C1CC(C(C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-2-hydroxycyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles, which is coupled with a whole cell-catalyzed nitrile hydrolysis in a one-pot reaction . This method utilizes ketoreductases to achieve dynamic reductive kinetic resolution, resulting in high enantio- and diastereomeric ratios of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols, followed by further chemical transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycyclopentanecarbonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentylamine derivatives.

Substitution: Cyclopentyl ethers or esters.

Scientific Research Applications

Cis-2-hydroxycyclopentanecarbonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-2-hydroxycyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups enable the compound to participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.

Comparison with Similar Compounds

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

Molecular Formula: C₇H₉NO₂ | Molecular Weight: 139.15 g/mol Key Features:

- Contains a nitrile (-CN) and carboxylic acid (-COOH) group.

- Higher molecular weight and polarity compared to cis-2-hydroxycyclopentanecarbonitrile due to the carboxylic acid group.

Safety : First-aid measures for skin/eye contact and ingestion are similar to nitriles (e.g., rinsing with water and medical consultation) .

| Parameter | This compound | 1-Cyanocyclopentanecarboxylic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 111.14 | 139.15 |

| Functional Groups | -OH, -CN | -CN, -COOH |

| Boiling Point (°C) | 255.9 | Not reported |

| Key Hazards | Not reported | Irritant (skin/eyes) |

Discussion: The carboxylic acid group in 1-cyanocyclopentanecarboxylic acid enhances its solubility in polar solvents compared to the hydroxyl group in this compound. This acidity also makes it reactive in esterification or decarboxylation reactions.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

Molecular Formula: C₁₂H₁₉NO₃ | Molecular Weight: 225.28 g/mol Key Features:

- Contains a fused cyclopenta-pyrrole ring , ketone (-CO) , and tert-butyl ester (-COO-tBu) .

- Higher molecular complexity and lipophilicity due to the bulky tert-butyl group.

Safety : - Acute toxicity (oral, Category 4; H302)

- Skin/eye irritation (H315, H319)

- Respiratory tract irritation (H335) .

| Parameter | This compound | cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 111.14 | 225.28 |

| Functional Groups | -OH, -CN | -CO, -COO-tBu, fused ring system |

| Boiling Point (°C) | 255.9 | Not reported |

| Key Hazards | Not reported | Acute toxicity, skin/eye irritation, respiratory irritation |

Discussion: The tert-butyl ester group increases steric hindrance and stability, making this compound suitable for controlled reactions in pharmaceutical synthesis. Its hazards (e.g., respiratory irritation) are more pronounced than those of this compound, likely due to the ester and ketone functionalities .

2-[(Diethylamino)methyl]cyclopentanone Hydrochloride

Key Features :

- Contains cyclopentanone (-CO) and diethylamino (-N(CH₂CH₃)₂) groups.

- The hydrochloride salt enhances solubility in aqueous media.

Applications : Used in research for its amine functionality, which enables participation in Mannich reactions or as a ligand .

| Parameter | This compound | 2-[(Diethylamino)methyl]cyclopentanone Hydrochloride |

|---|---|---|

| Functional Groups | -OH, -CN | -CO, -N(CH₂CH₃)₂ |

| Reactivity | Nitrile hydrolysis, hydroxylation | Base-catalyzed reactions, salt formation |

| Applications | Potential synthesis intermediate | Pharmaceutical research |

Discussion: The amino group in this compound introduces basicity, contrasting with the acidic hydroxyl group in this compound. This difference enables divergent reactivity in organic transformations.

Key Findings

Functional Group Influence: Nitriles (-CN) in this compound and 1-cyanocyclopentanecarboxylic acid confer reactivity toward hydrolysis, but the latter’s carboxylic acid enhances polarity. Bulky substituents (e.g., tert-butyl esters) increase stability but also hazards like respiratory irritation .

Safety Profile :

- cis-tert-Butyl derivatives exhibit higher acute toxicity compared to simpler nitriles, emphasizing the need for rigorous exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.